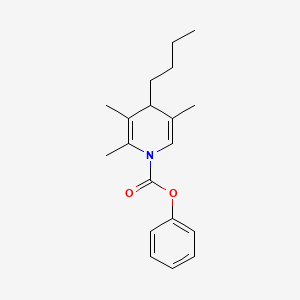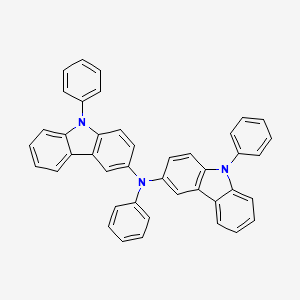![molecular formula C19H21N B12610083 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-21-0](/img/structure/B12610083.png)
1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both phenyl and methylphenyl groups attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Used in the synthesis of pharmaceuticals and as a solvent.
Pyrrolidine-2,5-diones: Explored for their potential as anticonvulsants and anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
912339-21-0 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[1-(2-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-9-5-6-12-18(16)19(20-13-7-8-14-20)15-17-10-3-2-4-11-17/h2-6,9-12,15H,7-8,13-14H2,1H3 |
InChI Key |
XRUNFXTXXQITMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
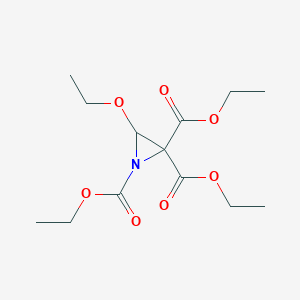
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
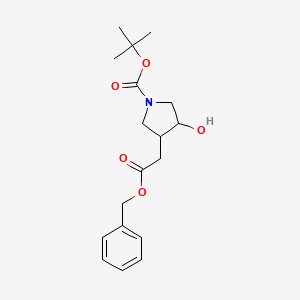
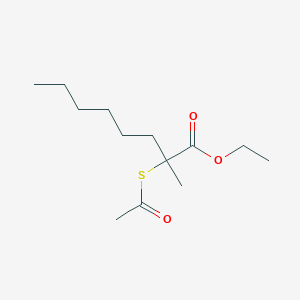
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
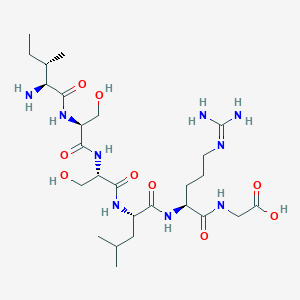
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
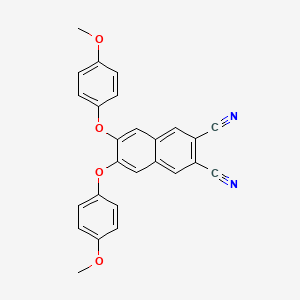
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
